molecular formula C17H23N3O3 B044586 Boc-Trp-NHME CAS No. 122900-21-4

Boc-Trp-NHME

Cat. No. B044586
M. Wt: 317.4 g/mol
InChI Key: ZRYIVAXOMUWFLO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Trp-NHME” is a compound that falls under the category of special chemicals . It is also known by other synonyms such as “N-ALPHA-CARBOBENZOXY-L-TRYPTOPHAN METHYL AMIDE”, “Z-L-TRYPTOPHAN METHYLAMIDE”, and "Z-TRP-NHME" . Its molecular formula is C20H21N3O3 .


Synthesis Analysis

The synthesis of “Boc-Trp-NHME” involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .


Molecular Structure Analysis

The molecular structure of “Boc-Trp-NHME” is determined by single crystal X-ray diffraction . The configuration of the ΔPhe residue significantly affects the conformations of the studied dehydropeptides .


Chemical Reactions Analysis

The chemical reactions involving “Boc-Trp-NHME” primarily deal with the protection and deprotection of the N-Boc group . The Boc group is stable towards most nucleophiles and bases . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .


Physical And Chemical Properties Analysis

“Boc-Trp-NHME” has a molecular weight of 351.4 . It is soluble in methanol . Its boiling point is 645.3±55.0°C at 760 mmHg and it has a density of 1.2±0.1 g/cm3 .

properties

IUPAC Name

tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIVAXOMUWFLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp-NHME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.